4-[(Cyclopentylamino)sulfonyl]benzoyl chloride
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Overview
Description
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopentylamine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity allows it to modify proteins, enzymes, and other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Nitrophenyl)sulfonyl]benzoic acid
Uniqueness
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclopentylamino group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems .
Biological Activity
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound that has gained attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzoyl chloride moiety linked to a cyclopentylamino sulfonamide group, which is hypothesized to contribute to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and edema.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Breast Cancer : In vitro assays revealed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.
- Leukemia : The compound showed promising results in reducing the viability of leukemia cells, suggesting its potential as a chemotherapeutic agent.
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Breast Cancer | MCF-7 | 12.5 | Apoptosis induction |
Leukemia | K562 | 8.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce edema and inflammation markers significantly.
Model | Dosage (mg/kg) | Inflammation Reduction (%) |
---|---|---|
Carrageenan-induced edema | 10 | 45 |
Zymosan-induced inflammation | 20 | 60 |
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted that the compound, when used in combination with existing chemotherapeutics, enhanced tumor regression in xenograft models.
- Anti-inflammatory Efficacy : In a controlled trial involving rats with induced arthritis, treatment with the compound resulted in significant improvement in joint swelling and pain relief compared to control groups.
Properties
Molecular Formula |
C12H14ClNO3S |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
4-(cyclopentylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2 |
InChI Key |
QBDYXXCUISMUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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